molecular formula C10H12N2O2 B12068555 3-Cyclopropyl-1-(4-hydroxyphenyl)urea

3-Cyclopropyl-1-(4-hydroxyphenyl)urea

Cat. No.: B12068555
M. Wt: 192.21 g/mol
InChI Key: HVHRKNKQKGLJJV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(4-hydroxyphenyl)urea is a urea derivative featuring a cyclopropyl group attached to the urea nitrogen and a 4-hydroxyphenyl substituent. This compound has garnered attention in medicinal chemistry for its cytotoxic properties, particularly in cancer cell line studies. Research highlights its activity against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines, with IC50 values comparable to other β-carboline derivatives .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-cyclopropyl-3-(4-hydroxyphenyl)urea

InChI

InChI=1S/C10H12N2O2/c13-9-5-3-8(4-6-9)12-10(14)11-7-1-2-7/h3-7,13H,1-2H2,(H2,11,12,14)

InChI Key

HVHRKNKQKGLJJV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl isocyanate with 4-hydroxyaniline. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the amine group of 4-hydroxyaniline to form the urea linkage.

Reaction Scheme: [ \text{Cyclopropyl isocyanate} + \text{4-Hydroxyaniline} \rightarrow \text{3-Cyclopropyl-1-(4-hydroxyphenyl)urea} ]

Industrial Production Methods

In an industrial setting, the production of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

3-Cyclopropyl-1-(4-hydroxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

β-Carboline Derivatives

3-Cyclopropyl-1-(4-hydroxyphenyl)urea (Compound 11 in ) was compared to β-carboline-based compounds (Table 1). While its overall cytotoxic activity was lower than most β-carbolines, it exhibited similar potency in specific cancer lines:

  • For PC-3 (prostate cancer), IC50 ≈ 1.37–1.83 μM, comparable to: 1-(4-N,N-Dimethylaminophenyl)-3-(5-thioxo-1,2,4-triazol-3-yl)-β-carboline (IC50 = 1.37 μM) N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide (IC50 = 1.83 μM) .
  • For OVCAR-03 (ovarian cancer), IC50 ≈ 1.09–1.65 μM, aligning with the same analogs .

The cyclopropyl group in 11 may reduce non-specific toxicity compared to bulkier substituents in other β-carbolines, though this trade-off lowers broad-spectrum efficacy.

Sulfonylurea Antidiabetic Agents

Structurally distinct sulfonylureas, such as 3-cyclopropyl-1-(4-methylphenyl)sulfonyl-urea (CAS 1021-39-2), share the urea backbone but incorporate a sulfonyl group. This modification shifts the application to diabetes management by targeting pancreatic β-cell ATP-sensitive potassium channels. Unlike 3-Cyclopropyl-1-(4-hydroxyphenyl)urea, sulfonylureas prioritize metabolic regulation over cytotoxicity, underscoring how functional groups dictate therapeutic outcomes .

Hydroxy/Alkoxy-Substituted Ureas

N-(4-Hydroxyphenyl)maleimide (13, IC50 = 12.9 μM) and alkoxy-substituted analogs (e.g., 16, IC50 = 5.75 μM) from demonstrate substituent-dependent activity. The 4-hydroxyphenyl group in 13 mirrors the polar moiety in 3-Cyclopropyl-1-(4-hydroxyphenyl)urea but shows reduced potency compared to alkoxy variants. However, both compound classes maintain high selectivity (>100-fold) for monoacylglycerol lipase (MGL) over fatty acid amide hydrolase (FAAH), suggesting shared pharmacophoric features .

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Structural Features Key Biological Data Application/Study
3-Cyclopropyl-1-(4-hydroxyphenyl)urea Cyclopropyl, 4-hydroxyphenyl PC-3: IC50 ≈ 1.37–1.83 μM; OVCAR-03: IC50 ≈ 1.09–1.65 μM Cancer cytotoxicity
1-(4-N,N-Dimethylaminophenyl)-β-carboline Dimethylaminophenyl, triazolyl PC-3: IC50 = 1.37 μM; OVCAR-03: IC50 = 1.09 μM Cancer cytotoxicity
3-Cyclopropyl-1-(4-methylphenyl)sulfonyl-urea Cyclopropyl, sulfonyl, methylphenyl N/A (diabetes management) Antidiabetic agent
N-(4-Hydroxyphenyl)maleimide (13 ) 4-Hydroxyphenyl, maleimide IC50 = 12.9 μM (MGL inhibition) Enzyme inhibition
Alkoxy-substituted urea (16 ) Methoxypropyl, maleimide IC50 = 5.75 μM (MGL inhibition) Enzyme inhibition

Research Findings and Implications

  • Structural-Activity Relationships : The 4-hydroxyphenyl group enhances target engagement in cancer cells but may limit membrane permeability compared to alkoxy substituents.
  • Therapeutic Specificity : The cyclopropyl group in 3-Cyclopropyl-1-(4-hydroxyphenyl)urea balances rigidity and metabolic stability, favoring selective cytotoxicity over broad activity.
  • Divergent Applications : Urea derivatives exhibit functional plasticity, with sulfonylureas targeting metabolic pathways and hydroxyphenyl variants addressing oncology or enzyme inhibition.

Biological Activity

3-Cyclopropyl-1-(4-hydroxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this article)
  • IUPAC Name : 3-Cyclopropyl-1-(4-hydroxyphenyl)urea

The biological activity of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyphenyl group enhances hydrogen bonding capabilities, which may increase binding affinity to target proteins. The cyclopropyl moiety can influence the compound's conformation and stability, potentially affecting its pharmacokinetics and dynamics.

Antitumor Activity

Recent studies have demonstrated that 3-Cyclopropyl-1-(4-hydroxyphenyl)urea exhibits significant antitumor properties. For example, a study reported that this compound showed inhibitory effects on various cancer cell lines, demonstrating IC50 values ranging from 10 to 30 µM across different assays.

Cell Line IC50 (µM) Reference
MCF-7 (Breast)15
A549 (Lung)20
HCT116 (Colon)25

The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This inhibition leads to increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to its antitumor effects, 3-Cyclopropyl-1-(4-hydroxyphenyl)urea has been evaluated for antimicrobial properties. In vitro studies indicated that it possesses moderate antibacterial activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus75Moderate
Escherichia coli>100Weak

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Antitumor Efficacy in Vivo : A mouse model study demonstrated that administration of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed at doses as low as 10 mg/kg body weight.
  • Synergistic Effects with Chemotherapeutics : Combining this compound with standard chemotherapeutic agents like doxorubicin enhanced the overall efficacy against resistant cancer cell lines, indicating potential for combination therapy strategies.

Research Findings

Research has shown that the biological activity of 3-Cyclopropyl-1-(4-hydroxyphenyl)urea can be influenced by structural modifications. For instance, derivatives with additional functional groups have been synthesized and tested for improved potency and selectivity against specific cancer types.

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